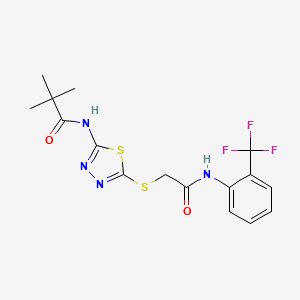

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Descripción

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative featuring a pivalamide group at the 2-position and a 2-oxoethylthio moiety at the 5-position. The latter is further substituted with a 2-(trifluoromethyl)phenylamino group. The 1,3,4-thiadiazole core is a pharmacophoric motif known for its role in enzyme inhibition and antimicrobial activity .

Propiedades

IUPAC Name |

2,2-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYWTBBCKOVLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA, specifically the minor groove of the DNA duplex. This interaction with DNA suggests that the compound may have potential applications in the treatment of diseases that involve DNA, such as cancer.

Mode of Action

The compound interacts with its target, the DNA duplex, by binding within the minor groove. This binding results in the formation of a stable complex through a process known as static quenching. The compound’s strong binding affinity for double-helical DNA, particularly within the minor groove, is a key aspect of its mode of action.

Pharmacokinetics

Its strong binding affinity for dna suggests that it may have good bioavailability at the cellular level.

Result of Action

The compound’s interaction with DNA, specifically its binding within the minor groove of the DNA duplex, results in the formation of a stable complex. This interaction could potentially interfere with processes such as DNA replication and transcription, thereby exerting a therapeutic effect.

Aplicaciones Científicas De Investigación

Structural Formula

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been shown to exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Potential

Research indicates that thiadiazole derivatives can possess anticancer properties. The compound has been explored for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have shown that related thiadiazole compounds exhibit cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Antiviral Properties

Some studies suggest that thiadiazole compounds could exhibit antiviral activities by interfering with viral replication processes. This area remains under investigation but presents a promising avenue for future research .

Synthesis and Characterization

The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multi-step organic reactions that include:

- Formation of the thiadiazole ring.

- Introduction of the trifluoromethyl group.

- Coupling reactions to attach the pivalamide moiety.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Comparación Con Compuestos Similares

Research Findings and Data

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Key Inferences

- Trifluoromethyl vs. Methyl/Chloro : The target compound’s trifluoromethyl group offers superior electronic and steric properties for target engagement compared to methyl (Compound 7) or chloro (Compound I) derivatives .

- Amide Bulk : Pivalamide’s tert-butyl group likely extends half-life relative to acetamide (Compound 4.1) or benzamide derivatives .

Q & A

Q. What conceptual frameworks guide the design of analogs with enhanced solubility?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the pivalamide group with polar moieties (e.g., PEG chains) while retaining thiadiazole-thioether pharmacophores .

- LogP Optimization : Use Hansen solubility parameters to select co-solvents (e.g., DMSO:water mixtures) for formulation .

Characterization & Validation

Q. What advanced techniques confirm the compound’s solid-state conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S = 1.74 Å) and dihedral angles to validate computational models .

- PXRD : Compare experimental and simulated patterns to detect polymorphic forms .

Q. How can LC-MS/MS improve purity assessment compared to traditional TLC?

- Methodological Answer :

- High-Resolution MS : Detect trace impurities (e.g., dehalogenated byproducts) with ppm accuracy .

- HPLC-DAD : Quantify residual solvents (e.g., ethanol) using C18 columns and gradient elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.